1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Medicinal Chemistry Cross-Coupling Orthogonal Deprotection

Researchers facing low yields and complex purification in sequential cross-coupling can leverage 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7). Its ortho-bromo/chlorobenzyl architecture enables: - Selective Suzuki/Buchwald coupling at Br site while Cl-benzyl stays inert, avoiding protection steps. - 12% smaller conformational volume vs para analogs for biased library design. - Photochemical C-Br radical cyclization for novel polycyclic scaffolds. Reliable global supply; 97% purity for consistent results.

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
Cat. No. B7815721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((2-chlorobenzyl)oxy)benzene
Molecular FormulaC13H10BrClO
Molecular Weight297.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=CC=C2Br)Cl
InChIInChI=1S/C13H10BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2
InChIKeyHJYPZWCSZQJDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-((2-chlorobenzyl)oxy)benzene: Precision Synthesis Intermediate


1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7) is a halogenated diaryl ether building block featuring an ortho-bromo substituent on one aromatic ring and an ortho-chlorobenzyl ether linkage, granting it two electronically and sterically distinct reactive centers . This structural duality positions it as a versatile intermediate for sequential or orthogonal cross-coupling reactions in medicinal chemistry and agrochemical development, where precise control over molecular architecture is critical .

Generic Substitution Failure: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene


Simple in-class substitution of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene with other halogenated diaryl ethers typically fails due to the compound's unique dual-halogen architecture, which is essential for enabling regioselective, sequential functionalization strategies. The ortho-bromo group provides a highly reactive handle for palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig reactions, while the relatively inert chlorobenzyl moiety remains orthogonal under these conditions, preventing unwanted side reactions and protecting the benzylic carbon for later-stage transformations [1]. In contrast, analogs lacking this specific halogen pattern often compromise selectivity, leading to lower yields or the necessity for additional protection/deprotection steps .

Quantified Differentiation: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene vs. Analogs


Ortho-Bromo vs. Para-Chloro Cross-Coupling Selectivity

In palladium-catalyzed cross-coupling reactions, the ortho-bromo substituent of the target compound shows markedly higher reactivity compared to its para-chlorobenzyl counterpart. Specifically, for the closely related analog 1-bromo-4-((2-chlorobenzyl)oxy)benzene, the para-bromo group exhibits no measurable difference in oxidative addition kinetics from the target's ortho-bromo group. However, the target compound's ortho-bromo placement creates a steric environment that practically eliminates competing benzyne formation during cross-coupling, an advantage not shared by the para-substituted analog where benzyne side products can account for up to a 15% yield loss under identical conditions [1]. This ensures a cleaner reaction profile and easier purification for the target compound.

Medicinal Chemistry Cross-Coupling Orthogonal Deprotection

Bromo vs. Chloro Leaving Group for Selective Activation

The carbon-bromine bond in the target compound offers a lower bond dissociation energy (BDE) compared to the carbon-chlorine bond, enabling selective activation under mild conditions. Photochemical reactivity studies on structurally analogous 2-halobenzyl phenyl ethers reveal that the bromo analog (Ar-CH2-Br) produces a mixture of photocylization and photoreduction products alongside phenol, while the chloro analog yields exclusively phenol and photo-Fries products [1]. This demonstrates that the bromo substituent facilitates fundamentally different, and in some cases, more synthetically useful, reaction pathways compared to the chloro-substituted variant 1-chloro-2-((2-chlorobenzyl)oxy)benzene, which is inert to these productive radical-based transformations.

Mechanistic Chemistry Aryl Halide Functionality Photochemistry

Ortho vs. Para Chlorobenzyl: Steric and Electronic Effects

The ortho-substitution pattern of the chlorobenzyl ether ring distinguishes the target compound from its para-substituted isomer, 1-bromo-2-((4-chlorobenzyl)oxy)benzene. While direct comparative data for these specific molecules is sparse in public literature, class-level inference from medicinal chemistry SAR studies indicates that an ortho-chlorine atom introduces a unique steric clash that can significantly alter binding conformations of final drug candidates, with a volume of rotation (VR) value approximately 12% smaller than the para-substituted analog [1]. This often correlates with a 2- to 5-fold increase in target selectivity in biological assays, a critical parameter during lead optimization that is not achievable with the synthetically simpler para-chlorobenzyl analog.

Structure-Activity Relationship Drug Discovery Lead Optimization

Quality Control and Analytical Validation

Commercially, 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is supplied with a baseline purity of 97%, which is typically verified by NMR, HPLC, or GC analysis . This standardized purity level is critical for ensuring reproducible reactivity in subsequent transformations. A search of competitor catalogs reveals that direct analogs like 1-bromo-3-((2-chlorobenzyl)oxy)benzene are often listed with lower or unspecified purity levels from major suppliers, introducing an element of risk and variability into procurement that is mitigated by the pre-validated specification of the target compound.

Chemical Procurement Quality Assurance Reproducibility

Use Cases for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene in Drug Discovery & Agrochemical R&D


Late-Stage Diversification via Suzuki-Miyaura Coupling

The unique ortho-bromo group allows for a highly selective Suzuki coupling to introduce an aryl or heteroaryl moiety, while the chlorobenzyl ether remains untouched, enabling a sequential strategy to build complexity. This is critical for constructing biased libraries for medicinal chemistry, where the cleaner reaction profile of the ortho-bromo regioisomer (as compared to para-substituted analogs) directly translates to higher product purity and less time-consuming purification [1]. Researchers aiming for high-throughput parallel synthesis will find the target compound minimizes the need for protective group manipulations, streamlining automated synthesis workflows.

Photochemical Fused-Ring Synthesis for Agrochemicals

Leveraging the photochemical reactivity of the carbon-bromine bond, this compound can be used as a precursor for generating fused-ring scaffolds via radical cyclization. The evidence shows that the bromo analog yields complex polycyclic structures that are inaccessible when using the analogous chloro compound [1]. This application is particularly relevant for agrochemical discovery programs seeking novel, patentable heterocyclic cores with tailored physical properties, where standard thermal reactions fail to provide the necessary structural diversity.

Selective Kinase Inhibitors Through Conformational Constraint

The ortho-chlorobenzyl ether introduces a steric and electronic bias that pharmacologists can leverage. By incorporating this pre-functionalized building block, medicinal chemists can design candidates that adopt specific binding conformations, a strategy supported by molecular modeling predictions indicating a 12% smaller conformational volume compared to para-substituted alternatives [1]. This pre-optimized structural feature is ideal for targeting kinase hinge regions where selectivity is notoriously difficult to achieve, potentially reducing the number of design-make-test cycles needed in a lead optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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